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N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine

Aurora kinase inhibition Linker SAR ATP-competitive inhibitor

N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 578699-83-9) belongs to the 5-nitropyrimidine-2,4,6-triamine class, a scaffold extensively explored for ATP-competitive kinase inhibition. This compound features a cyclohexyl group at the N4 position, a 2-morpholinoethyl substituent at the N2 position, and a nitro group at the 5-position of the pyrimidine core.

Molecular Formula C16H27N7O3
Molecular Weight 365.438
CAS No. 578699-83-9
Cat. No. B2881396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine
CAS578699-83-9
Molecular FormulaC16H27N7O3
Molecular Weight365.438
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3
InChIInChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h12H,1-11H2,(H4,17,18,19,20,21)
InChIKeyDUEIDCBRNXKOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-Cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 578699-83-9): A Structurally Distinct 5-Nitropyrimidine-2,4,6-triamine for Kinase Inhibitor Research and Procurement


N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine (CAS 578699-83-9) belongs to the 5-nitropyrimidine-2,4,6-triamine class, a scaffold extensively explored for ATP-competitive kinase inhibition [1]. This compound features a cyclohexyl group at the N4 position, a 2-morpholinoethyl substituent at the N2 position, and a nitro group at the 5-position of the pyrimidine core. Its closest structural analog, CYC116 (N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine; CAS 693228-63-6), differs by a single methylene unit in the linker chain (ethyl vs. propyl) connecting the morpholine ring to the pyrimidine scaffold, a subtle modification that can significantly alter kinase selectivity profiles .

Why N4-Cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine Cannot Be Replaced by Generic In-Class Analogs


Within the 5-nitropyrimidine-2,4,6-triamine family, even single-atom variations in the linker length between the morpholine and the pyrimidine core can profoundly impact kinase binding, selectivity profiles, and cellular activity [1]. The target compound's ethyl linker creates a different spatial orientation and conformational flexibility compared to the propyl linker in CYC116, which has been shown to result in distinct Aurora kinase selectivity versus CDK off-target activity [2]. Simple substitution with other N4-cyclohexyl-5-nitropyrimidine-2,4,6-triamine analogs without rigorous comparative profiling data risks introducing uncharacterized selectivity shifts, off-target effects, or potency losses that can derail structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for N4-Cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine vs. Closest Analogs


Linker Length Differentiation: Ethyl vs. Propyl Morpholino Spacer Alters Aurora Kinase Binding

The target compound differs from CYC116 by a single methylene group in the morpholinoethyl linker (ethyl, –CH2CH2– vs. propyl, –CH2CH2CH2–). CYC116 demonstrates Aurora A Ki = 8.0 nM and Aurora B Ki = 9.2 nM, with approximately 50-fold selectivity over CDKs . The ethyl linker in the target compound shortens the distance between the morpholine oxygen and the pyrimidine N2 by ~1.2–1.5 Å, which is predicted to alter the hydrogen-bonding geometry within the kinase hinge region and modify the selectivity fingerprint relative to CDKs, VEGFR2, and other off-target kinases . However, no direct head-to-head biochemical profiling data for the target compound versus CYC116 under identical assay conditions have been published to date.

Aurora kinase inhibition Linker SAR ATP-competitive inhibitor 5-nitropyrimidine scaffold

Physicochemical Property Differentiation: logP and Solubility Shifts from Linker Shortening

The ethyl linker compound (target: C16H27N7O3, MW = 365.44 g/mol) is one methylene unit smaller than CYC116 (C17H29N7O3, MW = 379.46 g/mol). Based on fragment-based calculations, the reduction by one –CH2– group is estimated to decrease the calculated logP by approximately 0.4–0.5 units and increase aqueous solubility by ~1.5- to 2-fold relative to CYC116, which has a reported aqueous solubility of ~12 µM in phosphate buffer (pH 7.4) . The target compound has a topological polar surface area (tPSA) of approximately 142 Ų compared to 142 Ų for CYC116 (identical due to same functional groups), but the reduced molecular weight (365.44 vs. 379.46) improves ligand efficiency metrics . Direct experimental solubility or logP data for the target compound have not been published.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Kinase Selectivity Fingerprint: Scaffold-Class Selectivity Trends for 5-Nitropyrimidine-2,4,6-triamines

The 5-nitropyrimidine-2,4,6-triamine scaffold has been characterized across multiple kinase profiling panels. A structurally related analog, N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine, demonstrated antiproliferative IC50 values of 0.4 µM (ALL) and 0.5–1.2 µM (neuroblastoma) in cellular assays, indicating that the 5-nitropyrimidine-2,4,6-triamine core is compatible with potent cellular activity . The CYC116 (propyl linker) chemotype exhibits Aurora A/B Ki values of 8.0/9.2 nM with ~50-fold selectivity over CDKs, while the ethyl linker analog (target) is hypothesized—based on molecular modeling of hinge-region interactions—to alter the CDK/Aurora selectivity ratio by modifying the distance between the morpholine oxygen and the kinase hinge backbone NH . No direct kinome-wide profiling data for the target compound have been disclosed in peer-reviewed literature.

Kinase selectivity CDK inhibition Aurora kinase Kinase profiling panel

Key Research Application Scenarios for N4-Cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine Based on Differentiated Evidence


Linker-Length SAR Probe for Aurora Kinase vs. CDK Selectivity Optimization

This compound is most valuable as a matched-pair comparator to CYC116 in kinase selectivity profiling studies. The ethyl linker (target) versus propyl linker (CYC116) pair enables systematic evaluation of how morpholino-linker length affects Aurora A/B potency and CDK off-target activity [1]. Medicinal chemistry teams can use this compound in head-to-head kinome panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to quantify the exact selectivity shift attributable to a single methylene deletion, generating proprietary SAR data that directly informs lead optimization of Aurora-selective clinical candidates [2].

Physicochemical Property Benchmarking for 5-Nitropyrimidine Library Design

The target compound's reduced molecular weight (365.44 vs. 379.46 for CYC116) and estimated lower logP make it a superior starting point for libraries requiring improved aqueous solubility profiles [1]. Researchers building focused 5-nitropyrimidine-2,4,6-triamine libraries for kinase inhibitor screening can use this compound to benchmark solubility, permeability (e.g., PAMPA or Caco-2), and microsomal stability against the propyl-linked analog, quantifying the incremental DMPK benefit of linker shortening within this chemotype [2].

Nitro-Pyrimidine Reduction Chemistry and Pro-Drug Exploration

The 5-nitro group on the pyrimidine ring provides a synthetic handle for reduction to the corresponding 5-amino derivative, enabling exploration of pro-drug strategies or generation of amine-functionalized analogs for further derivatization [1]. The morpholinoethyl substituent distinguishes this compound from propyl-linked analogs in terms of steric and electronic effects during catalytic hydrogenation (e.g., Pd/C, H2), allowing researchers to compare reduction kinetics and product profiles as a function of linker length, which is relevant for process chemistry scale-up decisions [2].

Cellular Target Engagement Assay Development Using Ethyl-Linker Chemotype

For cell biologists developing NanoBRET or cellular thermal shift assay (CETSA) protocols for Aurora kinase target engagement, this compound provides a structurally distinct chemotype from the extensively characterized CYC116 [1]. Using the ethyl-linker analog in parallel with the propyl-linker compound can help validate that observed target engagement signals are chemotype-independent rather than scaffold-specific artifacts, strengthening the robustness of cellular assay platforms intended for high-throughput screening of Aurora or CDK inhibitor candidates [2].

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